4-Nonyl Phenol-13C6

Description

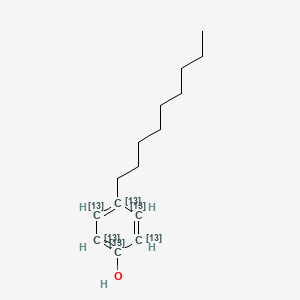

Structure

3D Structure

Properties

IUPAC Name |

4-nonyl(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24O/c1-2-3-4-5-6-7-8-9-14-10-12-15(16)13-11-14/h10-13,16H,2-9H2,1H3/i10+1,11+1,12+1,13+1,14+1,15+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGFHQQFPSIBGKE-RWFIAFQRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCC[13C]1=[13CH][13CH]=[13C]([13CH]=[13CH]1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50858210 | |

| Record name | 4-Nonyl(~13~C_6_)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50858210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

211947-56-7 | |

| Record name | 4-Nonyl(~13~C_6_)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50858210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What is 4-Nonyl Phenol-13C6 and its chemical properties?

An In-Depth Technical Guide to 4-Nonyl Phenol-13C6 for Advanced Analytical Applications

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, designed for researchers, analytical chemists, and drug development professionals. We will delve into its chemical properties, the critical role of isotopic labeling in modern analytical methods, and its application as an internal standard for the precise quantification of 4-Nonylphenol.

Introduction: The Significance of 4-Nonylphenol and Its Labeled Analog

4-Nonylphenol (4-NP) is a synthetic organic compound belonging to the broader class of alkylphenols.[1][2] It is not a single compound but a complex mixture of isomers, with the nonyl group attached to the phenol ring at various positions, most commonly the para-position.[2][3] 4-NP enters the environment primarily through the degradation of nonylphenol ethoxylates (NPEs), a class of non-ionic surfactants used extensively in detergents, emulsifiers, paints, pesticides, and personal care products.[2][4]

The environmental persistence, tendency to bioaccumulate, and, most notably, its activity as an endocrine-disrupting chemical (EDC) have made 4-NP a compound of significant regulatory and scientific concern.[1][3][4] 4-NP is a xenoestrogen, meaning it can mimic the effects of the natural hormone estradiol, potentially leading to adverse reproductive and developmental effects in both wildlife and humans.[2][3][5] Its presence has been detected in river water, sediment, soil, and various food products.[2][6][7]

Given its toxicity and prevalence, the accurate and precise quantification of 4-NP in complex matrices is paramount for environmental monitoring, food safety analysis, and toxicological studies. This is where This compound becomes an indispensable tool. As a stable isotope-labeled (SIL) internal standard, it provides the analytical rigor required for definitive quantification using mass spectrometry-based techniques. This guide will explore the properties of this crucial reference material and the scientific principles that make it the gold standard for 4-NP analysis.

Chemical Identity and Physical Properties

This compound is structurally identical to 4-n-nonylphenol, with the critical exception that the six carbon atoms of the phenol ring have been replaced with the heavy isotope, carbon-13 (¹³C). This substitution results in a molecule that is chemically and physically almost identical to its unlabeled counterpart but has a distinct, higher molecular weight, allowing it to be differentiated by a mass spectrometer.

| Property | Value | Source(s) |

| Chemical Name | 4-nonyl(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-ol | [8][9] |

| Synonyms | p-n-Nonylphenol ring-13C6, 4-n-Nonyl Phenol-13C6 | [8][10] |

| CAS Number | 211947-56-7 | [8][9][10] |

| Molecular Formula | ¹³C₆C₉H₂₄O | [8][9] |

| Molecular Weight | 226.31 g/mol | [8][10][11] |

| Accurate Mass | 226.20284440 Da | [9][11] |

| Unlabeled CAS | 104-40-5 (for 4-n-nonylphenol) | [9] |

| Appearance | Varies; may be a pale yellow oil or low melting solid | [12][13] |

| Storage | 2-8°C, protected from light and moisture | [8] |

Chemical Structure Visualization

The diagram below illustrates the molecular structure, highlighting the ¹³C-labeled aromatic ring.

Caption: Structure of 4-n-Nonyl Phenol-13C6.

The Scientific Rationale for ¹³C-Labeling in Mass Spectrometry

In quantitative analysis, particularly with liquid chromatography-tandem mass spectrometry (LC-MS/MS), an internal standard (IS) is used to correct for variations in sample preparation (e.g., extraction efficiency) and instrument response (e.g., matrix effects). The ideal IS behaves identically to the analyte of interest (the "native" compound) throughout the entire analytical process.

Expertise & Experience: While deuterated (²H-labeled) standards are common, they are not always ideal. The significant mass difference between hydrogen and deuterium can sometimes lead to chromatographic separation between the labeled IS and the native analyte.[14] This is especially problematic in high-resolution systems like UPLC. If the IS and analyte elute at different times, they may experience different degrees of ion suppression or enhancement from the sample matrix, defeating the purpose of the IS and compromising data accuracy.[14]

Carbon-13 labeling provides a superior solution. The physicochemical property differences between ¹²C and ¹³C are negligible.[14][15] This ensures that this compound co-elutes perfectly with native 4-NP under virtually all chromatographic conditions. By co-eluting, both compounds are subjected to the exact same matrix effects at the same time, allowing the SIL IS to provide a highly accurate correction, leading to more reliable and trustworthy quantification.[14][15][16]

Application: Quantification of 4-Nonylphenol in Environmental Water Samples

The primary application of this compound is as an internal standard for the quantification of 4-NP. The following protocol provides a robust, self-validating workflow for analyzing 4-NP in surface water using Solid Phase Extraction (SPE) and LC-MS/MS.

Experimental Workflow Diagram

Caption: Workflow for 4-NP quantification using a ¹³C₆-labeled internal standard.

Detailed Step-by-Step Protocol

Trustworthiness: This protocol incorporates essential quality control (QC) steps, including a laboratory reagent blank (LRB), calibration standards, and surrogate recovery checks, to ensure the validity of the results.[17]

1. Preparation of Standards

-

Stock Solutions: Prepare a 1000 mg/L stock solution of native 4-NP (analytical standard grade) and a 1 mg/L stock solution of this compound in methanol. Store at 4°C.

-

Working Standards: Create a series of calibration standards (e.g., 0.5, 1, 5, 10, 50, 100 µg/L) in methanol from the native stock solution.

-

Spiking Solution: Prepare an internal standard (IS) spiking solution of this compound at a concentration of 1 mg/L in methanol.[18]

2. Sample Preparation and Extraction

-

Collect a 500 mL water sample in an amber glass bottle.

-

Spike the sample with a known amount of the IS spiking solution (e.g., 10 µL of 1 mg/L solution) to achieve a final concentration of 2 µg/L.[18] Also prepare a Laboratory Reagent Blank (LRB) using 500 mL of analyte-free water and spike it with the IS.

-

Solid Phase Extraction (SPE):

- Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) with 5 mL of methanol followed by 5 mL of reagent water. Do not let the cartridge go dry.

- Loading: Load the water sample onto the cartridge at a flow rate of ~10 mL/min.

- Washing: Wash the cartridge with 5 mL of 40% methanol in water to remove interferences.

- Elution: Elute the analytes (native 4-NP and the ¹³C₆-IS) with 10 mL of methanol into a collection tube.

-

Concentration: Evaporate the eluate to near dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of mobile phase (e.g., 50:50 acetonitrile:water).

3. LC-MS/MS Analysis

-

Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) system.

-

LC Conditions:

- Column: C18 column (e.g., 2.1 x 100 mm, 2.6 µm).

- Mobile Phase A: Water with 0.1% formic acid.

- Mobile Phase B: Acetonitrile with 0.1% formic acid.

- Gradient: Start at 50% B, ramp to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions.

- Flow Rate: 0.3 mL/min.

- Injection Volume: 10 µL.

-

MS/MS Conditions (Negative Ion Mode):

- Ion Source: Electrospray Ionization (ESI), Negative Mode.

- MRM Transitions: Monitor at least two transitions for each compound (quantifier and qualifier).

-

4-NP: Q1: 219.2 -> Q3: 133.1 (Quantifier), Q1: 219.2 -> Q3: 107.1 (Qualifier)

-

4-NP-¹³C₆: Q1: 225.2 -> Q3: 139.1 (Quantifier), Q1: 225.2 -> Q3: 113.1 (Qualifier)[19]

- Causality: The precursor ion (Q1) corresponds to the deprotonated molecule [M-H]⁻. The product ions (Q3) are characteristic fragments formed by collision-induced dissociation. The 6-dalton mass shift between the native and labeled compounds is observed in both precursor and fragment ions, confirming their identity.

4. Data Analysis and Quantification

-

Integrate the peak areas for the quantifier ion of both native 4-NP and the 4-NP-¹³C₆ internal standard.

-

Calculate the peak area ratio (Area of 4-NP / Area of 4-NP-¹³C₆) for each sample and calibration standard.

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards. The curve should have a correlation coefficient (r²) of >0.99.

-

Determine the concentration of 4-NP in the original sample by interpolating its peak area ratio on the calibration curve and accounting for the initial sample volume.

Environmental and Toxicological Context

The need for precise analytical methods using standards like this compound is driven by the adverse effects of 4-NP.

Caption: Environmental pathway and impact of nonylphenols.

Upon release into the environment, NPEs biodegrade into 4-NP.[2][4] Paradoxically, the degradation product, 4-NP, is more persistent, more toxic, and has stronger estrogenic activity than the parent NPEs.[4][20] It has a long half-life, especially in anaerobic sediments (estimated to be over 60 years), leading to its accumulation.[2][4] Exposure in aquatic life can lead to the feminization of male fish, reduced fertility, and decreased survival rates of juveniles.[1][4][5] Due to these concerns, the use of NPEs has been restricted in many regions, including the European Union.[1][20]

Conclusion

This compound is a vital analytical tool that enables researchers and regulatory bodies to quantify the environmental contaminant 4-Nonylphenol with the highest degree of accuracy and confidence. Its design as a ¹³C-labeled internal standard overcomes the analytical challenges associated with matrix effects and potential chromatographic separation seen with other labeled standards. By providing a chemically identical but mass-shifted analog that co-elutes with the native compound, it ensures the integrity of quantitative data generated by LC-MS/MS. The use of this standard is fundamental to understanding the prevalence of 4-NP in our environment and food supply, assessing exposure risks, and enforcing regulations designed to protect ecological and human health.

References

-

4-Nonylphenol | Rupa Health. [Link]

-

Stokvis, E., Rosing, H., & Beijnen, J. H. (2011). ¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples?. Rapid Communications in Mass Spectrometry, 25(13), 1815-1822. [Link]

-

Nonyl phenol and Related Chemicals - Gaia Visions. [Link]

-

Ulmer, C. Z., et al. (2018). Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics. Analytical Methods, 10(4), 400-408. [Link]

-

Nonylphenol - Wikipedia. [Link]

-

Nonylphenol- An Endocrine Disrupting Chemical | Toxics Link. [Link]

-

This compound Diethoxylate | Pharmaffiliates. [Link]

-

The Investigation into Neurotoxicity Mechanisms of Nonylphenol: A Narrative Review - PMC. [Link]

-

Hermann, G., et al. (2018). 13C-labelled yeast as internal standard for LC-MS/MS and LC high resolution MS based amino acid quantification in human plasma. Journal of Pharmaceutical and Biomedical Analysis, 155, 293-300. [Link]

-

Soares, A., Guieysse, B., Jefferson, B., Cartmell, E., & Lester, J. N. (2008). Nonylphenol in the environment: a critical review on occurrence, fate, toxicity and treatment in wastewaters. Environment International, 34(7), 1033-1049. [Link]

-

This compound solution - CRM LABSTANDARD. [Link]

-

This compound | C15H24O | CID 71751160 - PubChem. [Link]

-

The Advantage of Fully Stable C Labeled Internal Standards in LC-MS/MS Mycotoxin Analysis - Food Risk Management. [Link]

-

Gries, W., et al. (2019). Determination of 4‐tert‐octylphenol and p‐nonylphenol in urine by LC‐MS. The MAK-Collection for Occupational Health and Safety, 4(3). [Link]

-

Wang, W., et al. (2017). Occurrence and Biodegradation of Nonylphenol in the Environment. International Journal of Environmental Research and Public Health, 14(10), 1256. [Link]

-

U.S. EPA. (2015). Method 559: Determination of Nonylphenol and 4-tert-octylphenol in Drinking Water by Solid Phase Extraction and Liquid Chromatography/tandem Mass Spectrometry (LC/MS/MS). [Link]

-

Jo, A., et al. (2023). Analysis of Endocrine Disrupting Nonylphenols in Foods by Gas Chromatography-Mass Spectrometry. Foods, 12(2), 299. [Link]

-

4-n-Nonylphenol-13C6 (ring13C6) - Sapphire North America. [Link]

-

4-Nonylphenol | C15H24O | CID 1752 - PubChem. [Link]

-

Doerge, D. R., et al. (2002). Mass spectrometric determination of p-nonylphenol metabolism and disposition following oral administration to Sprague-Dawley rats. Reproductive Toxicology, 16(1), 45-56. [Link]

-

4-Nonylphenol - NIST WebBook. [Link]

-

Zgoła-Grześkowiak, A., & Grześkowiak, T. (2011). Analytical methods for determination of bisphenol A, 4-tert-octylphenol and 4-nonylphenol in herrings and physiological fluids of the grey seal. Acta Chromatographica, 23(2), 333-344. [Link]

-

Jo, A., et al. (2023). Analysis of Endocrine Disrupting Nonylphenols in Foods by Gas Chromatography-Mass Spectrometry. Foods, 12(2), 299. [Link]

-

Chemical synthesis of nonylphenol | Download Scientific Diagram - ResearchGate. [Link]

-

Biedermann, S., et al. (2023). Determination of Nonylphenol in Selected Foods and Identification of Single Isomers in a Coffee Sample by Comprehensive Two-Dimensional Gas Chromatography-Time of Flight Mass Spectrometry. Food Additives & Contaminants: Part A, 40(5), 653-664. [Link]

Sources

- 1. 4-Nonylphenol | Rupa Health [rupahealth.com]

- 2. Nonylphenol - Wikipedia [en.wikipedia.org]

- 3. toxicslink.org [toxicslink.org]

- 4. Nonylphenol and Nonylphenol Ethoxylates: Environmental Concerns & Regulatory Guidelines [elchemy.com]

- 5. gaiavisions.org [gaiavisions.org]

- 6. mdpi.com [mdpi.com]

- 7. Analysis of Endocrine Disrupting Nonylphenols in Foods by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. theclinivex.com [theclinivex.com]

- 9. This compound | CAS 211947-56-7 | LGC Standards [lgcstandards.com]

- 10. scbt.com [scbt.com]

- 11. This compound | C15H24O | CID 71751160 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. pharmaffiliates.com [pharmaffiliates.com]

- 13. caymanchem.com [caymanchem.com]

- 14. ¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. foodriskmanagement.com [foodriskmanagement.com]

- 16. Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 17. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 18. series.publisso.de [series.publisso.de]

- 19. Analysis of Endocrine Disrupting Nonylphenols in Foods by Gas Chromatography-Mass Spectrometry | MDPI [mdpi.com]

- 20. scielo.br [scielo.br]

The Synthesis and Isotopic Labeling of 4-Nonylphenol-13C6: A Technical Guide for Researchers

This guide provides an in-depth exploration of the synthesis and isotopic labeling of 4-Nonylphenol-13C6, a critical internal standard for quantitative analysis in environmental monitoring, toxicology, and drug development. We will delve into the mechanistic underpinnings of the synthetic strategy, provide a detailed experimental protocol, and outline the analytical methods required for product validation, ensuring a self-validating and reproducible workflow.

Introduction: The Imperative for Labeled Internal Standards

4-Nonylphenol (4-NP) is an organic compound widely used in the manufacturing of antioxidants, detergents, and emulsifiers.[1][2] Its prevalence has led to its classification as a significant environmental contaminant, primarily arising from the degradation of nonylphenol ethoxylates.[3] Due to its potential as an endocrine disruptor, regulatory bodies worldwide monitor its presence in various matrices.

Accurate quantification of 4-NP, which often exists as a complex mixture of isomers, necessitates the use of stable isotope-labeled internal standards.[4] 4-Nonylphenol-13C6, where the six carbon atoms of the phenol ring are replaced with the heavy isotope ¹³C, is an ideal standard. Its chemical behavior is virtually identical to the native compound, but its increased mass (M+6) allows it to be distinguished by mass spectrometry (MS). This co-elution and differential detection enable precise correction for matrix effects and variations in sample preparation and instrument response, forming the bedrock of robust analytical methods like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

Synthetic Strategy: The Friedel-Crafts Alkylation Approach

The core of the synthesis for 4-Nonylphenol-13C6 is the venerable Friedel-Crafts alkylation reaction. This classic electrophilic aromatic substitution provides a direct and efficient pathway to form the crucial carbon-carbon bond between the isotopically labeled phenol ring and the nonyl side chain.[5][6]

Choice of Precursors and Reagents

-

Isotopically Labeled Starting Material: The synthesis logically commences with Phenol-¹³C₆ . This precursor ensures the ¹³C label is incorporated into the stable aromatic core of the molecule, preventing isotopic loss during the reaction or subsequent metabolic processes. Phenol-¹³C₆ is commercially available and serves as an excellent starting point for various labeled compounds.[7][8]

-

Alkylating Agent: The nonyl group is introduced using nonene , typically a branched isomer mixture derived from the trimerization of propene.[1][9] The use of an alkene is a common industrial practice for Friedel-Crafts alkylations and avoids the handling of alkyl halides.[10]

-

Catalyst Selection: A Lewis acid or a strong Brønsted acid is required to catalyze the reaction.[11]

-

Traditional Lewis Acids: Catalysts like aluminum chloride (AlCl₃) or ferric chloride (FeCl₃) are highly active.[12] However, they can be aggressive, may require stoichiometric amounts due to complexation with the product's hydroxyl group, and necessitate a challenging aqueous workup.[5][13]

-

Solid Acid Catalysts: A more modern and "greener" approach utilizes solid acid catalysts such as acidic cation-exchange resins (e.g., sulfonated styrene/divinylbenzene copolymers like Amberlyst-15) or zeolites.[11][14] These catalysts are easily separated from the reaction mixture by simple filtration, are often reusable, and can offer improved regioselectivity.[15] For this guide, we will focus on an ion-exchange resin for its operational simplicity and effectiveness.

-

Mechanistic Rationale

The Friedel-Crafts alkylation of Phenol-¹³C₆ with nonene proceeds through a well-established electrophilic aromatic substitution mechanism.[16] Understanding this mechanism is key to controlling the reaction and optimizing the yield of the desired product.

-

Generation of the Electrophile: The reaction is initiated by the protonation of the nonene double bond by the acid catalyst. This forms a secondary or tertiary carbocation, a potent electrophile. The stability of the carbocation influences the branching of the alkyl chain attached to the phenol.

-

Electrophilic Attack: The electron-rich ¹³C₆-phenol ring acts as a nucleophile. The hydroxyl group is a strong activating, ortho-, para- directing group, meaning the electrophilic attack will occur preferentially at the positions ortho (2,6) or para (4) to the -OH group.[17]

-

Formation of the Sigma Complex: The attack by the aromatic ring on the carbocation forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. The aromaticity of the ring is temporarily lost.

-

Rearomatization: A proton is eliminated from the carbon atom that formed the new bond with the nonyl group. The catalyst's conjugate base assists in this deprotonation. This step restores the aromaticity of the ring and regenerates the catalyst, completing the catalytic cycle.[12]

Due to steric hindrance from the bulky nonyl group and the hydroxyl group, the substitution occurs predominantly at the para position, yielding the target 4-Nonylphenol-¹³C₆.[17] Using an excess of the aromatic reactant (Phenol-¹³C₆) is a common strategy to minimize polyalkylation, where more than one nonyl group is added to the ring.[11]

Experimental Protocol: Laboratory-Scale Synthesis

This protocol describes a representative laboratory-scale synthesis of 4-Nonylphenol-¹³C₆ using a solid acid catalyst.

Safety Precautions: Phenol is toxic and corrosive. Nonene is flammable. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Materials and Equipment

-

Reactants:

-

Phenol-¹³C₆ (>99% isotopic purity)

-

Nonene (propylene trimer, technical grade)

-

-

Catalyst:

-

Sulfonated styrene/divinylbenzene copolymer resin (e.g., Amberlyst-15), dehydrated.

-

-

Solvents & Reagents:

-

Toluene (anhydrous)

-

Hexane (HPLC grade)

-

Ethyl Acetate (HPLC grade)

-

Sodium Hydroxide (NaOH) solution (1 M)

-

Hydrochloric Acid (HCl) solution (1 M)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica Gel (for column chromatography, 230-400 mesh)

-

-

Equipment:

-

Three-neck round-bottom flask with magnetic stirrer, reflux condenser, and nitrogen inlet

-

Heating mantle with temperature controller

-

Separatory funnel

-

Rotary evaporator

-

Glass column for chromatography

-

Standard laboratory glassware (beakers, flasks, graduated cylinders)

-

Thin Layer Chromatography (TLC) plates and developing chamber

-

Synthesis Workflow Diagram

Caption: Workflow for the synthesis and purification of 4-Nonylphenol-¹³C₆.

Step-by-Step Procedure

-

Catalyst Preparation: Dehydrate the ion-exchange resin by heating at 100-110°C under vacuum for 12-24 hours. Store in a desiccator until use.

-

Reaction Setup: To a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add Phenol-¹³C₆ (e.g., 1.0 g, ~10 mmol) and the dehydrated solid acid catalyst (e.g., 0.5 g).

-

Alkylation Reaction: Add anhydrous toluene (20 mL) to the flask. Begin stirring and heat the mixture to 120°C under a gentle flow of nitrogen. Once the temperature has stabilized, add nonene (e.g., 1.5 g, ~12 mmol) dropwise over 30 minutes.

-

Reaction Monitoring: Allow the reaction to proceed at 120°C for 4-6 hours. The progress can be monitored by periodically taking a small aliquot, filtering out the catalyst, and analyzing by TLC (e.g., using a 9:1 Hexane:Ethyl Acetate mobile phase) to observe the consumption of the starting phenol.

-

Catalyst Removal: After the reaction is complete, cool the mixture to room temperature. Remove the catalyst by vacuum filtration, washing the resin with a small amount of toluene.

-

Aqueous Workup: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with 1 M NaOH solution (2 x 20 mL) to remove unreacted phenol, water (1 x 20 mL), 1 M HCl solution (1 x 20 mL), and finally with brine (1 x 20 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude 4-Nonylphenol-¹³C₆ as a pale yellow oil.

-

Purification: Purify the crude product by flash column chromatography on silica gel.

-

Packing: Prepare a slurry of silica gel in hexane and pack the column.

-

Loading: Dissolve the crude oil in a minimal amount of hexane and load it onto the column.

-

Elution: Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 100% hexane and gradually increasing to 5% ethyl acetate). Collect fractions and monitor them by TLC.

-

Isolation: Combine the fractions containing the pure product (identified by TLC against a standard if available) and remove the solvent under reduced pressure to yield the purified 4-Nonylphenol-¹³C₆.

-

Product Verification and Quality Control

Rigorous analytical characterization is essential to confirm the identity, purity, and isotopic enrichment of the synthesized 4-Nonylphenol-¹³C₆. This ensures its suitability as a quantitative internal standard.

Structural and Purity Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information on the proton environment. The spectrum of 4-nonylphenol is complex due to the branched alkyl chain, but characteristic aromatic signals (two doublets) and aliphatic signals are expected.[18]

-

¹³C NMR: This is the most definitive method for confirming the isotopic labeling. The spectrum of the ¹³C₆-labeled product will show six highly intensified signals in the aromatic region (typically ~115-155 ppm) compared to an unlabeled standard, confirming the incorporation of the ¹³C atoms into the benzene ring.[19]

-

-

Mass Spectrometry (MS):

-

GC-MS is typically used for analysis. The molecular ion (M⁺) peak will confirm the overall mass of the molecule. For 4-Nonylphenol-¹³C₆, the molecular weight is approximately 226.3 g/mol , an increase of 6 amu over the unlabeled compound (MW ~220.35 g/mol ).[19]

-

The fragmentation pattern is also characteristic. Key fragment ions for nonylphenols include m/z 107, 121, 135, and 149.[20] For the ¹³C₆-labeled analogue, these phenol-containing fragments will be shifted by +6 mass units (i.e., m/z 113, 127, 141, 155), providing unequivocal evidence of the label's location on the aromatic ring.

-

Quantitative Data Summary

| Parameter | Expected Result | Rationale / Method |

| Chemical Yield | 60-80% (post-purification) | Based on typical Friedel-Crafts alkylation efficiency. |

| Chemical Purity | >98% | Determined by GC-MS (total ion chromatogram) or qNMR. |

| Isotopic Enrichment | >99 atom % ¹³C | Determined by high-resolution Mass Spectrometry. |

| Molecular Ion (M⁺) | m/z ≈ 226.3 | Mass Spectrometry; [M(¹²C₁₅H₂₄O) + 6]. |

| Key MS Fragments | m/z ≈ 113, 127, 141, 155 | Mass Spectrometry; [Fragment(¹²C) + 6]. |

| ¹³C NMR Signals | 6 intense signals in aromatic region (~115-155 ppm) | Confirms label location and enrichment. |

Conclusion

The synthesis of 4-Nonylphenol-¹³C₆ via Friedel-Crafts alkylation of Phenol-¹³C₆ is a robust and reliable method for producing high-quality internal standards. By understanding the underlying reaction mechanism, carefully selecting reagents, and employing rigorous purification and characterization techniques, researchers can confidently produce this vital tool for accurate and precise quantification. The use of solid acid catalysts represents a significant process improvement, aligning with the principles of green chemistry by simplifying workup and reducing waste. This self-validating workflow ensures the integrity of the final product, underpinning the trustworthiness of future analytical studies.

References

-

What Is the Mechanism of Phenol Alkylation? Exporter China. (2024). Exporter China. [Link]

-

Phenol alkylation (Friedel-Crafts Alkylation). (2025). J&K Scientific LLC. [Link]

-

Cooperative Lewis Acid/Metal Dual Catalysis for the Selective ortho-Alkylation of Phenols. (2025). ACS Sustainable Chemistry & Engineering. [Link]

-

Synthesis of [13C6]-labelled phenethylamine derivatives for drug quantification in biological samples. (2014). Journal of Labelled Compounds and Radiopharmaceuticals. [Link]

-

Synthesis of 4-nonylphenol. (n.d.). PrepChem.com. [Link]

-

Sato, T., Sekiguchi, G., Adschiri, T., Smith Jr, R. L., & Arai, K. (2002). Regioselectivity of phenol alkylation in supercritical water. Green Chemistry. [Link]

-

Friedel–Crafts reaction. (n.d.). Wikipedia. [Link]

-

Catalytic Friedel–Crafts Reactions of Unactivated Secondary Alcohols: Site-Selective ortho-Alkylation of Phenols. (2019). Organic Letters. [Link]

-

Friedel Crafts Acylation And Alkylation Reaction. (n.d.). BYJU'S. [Link]

-

4-Nonylphenol. (n.d.). PubChem. [Link]

-

Core-Labeling (Radio) Synthesis of Phenols. (2023). Organic Letters. [Link]

-

Acid-catalyzed liquid-phase alkylation of phenol with branched andlinear olefin isomers. (2013). ResearchGate. [Link]

-

Selective Alkylation of Phenols Using Solid Catalysts. (2006). White Rose eTheses Online. [Link]

-

Core-Labeling (Radio) Synthesis of Phenols. (2023). ACS Publications. [Link]

-

Supporting Information for Core-Labeling (Radio)Synthesis of Phenols. (n.d.). Knowledge UChicago. [Link]

-

Figure S17: 1 H NMR of 4´-nonylphenol. (n.d.). ResearchGate. [Link]

-

The Alkylation of Phenol with Methanol: The Influence of Acid–Base Properties of X Zeolite on the Selectivity of para- and meta-Cresol. (2023). Inorganic Chemistry. [Link]

-

Mechanism of Phenol Alkylation in Zeolite H-BEA Using In Situ Solid-State NMR Spectroscopy. (2017). ACS Catalysis. [Link]

-

Liquid phase alkylation of phenol with 1-octene over large pore zeolites. (2006). Applied Catalysis A: General. [Link]

-

Nonylphenol. (n.d.). Wikipedia. [Link]

-

Friedel-Crafts Alkylation Reaction. (n.d.). Mettler Toledo. [Link]

-

4-Nonylphenol. (n.d.). Rupa Health. [Link]

-

Chemical synthesis of nonylphenol. (n.d.). ResearchGate. [Link]

-

Friedel-Crafts Alkylation. (n.d.). Organic Chemistry Portal. [Link]

-

Friedel–Crafts reaction of phenol. (2015). Chemistry Stack Exchange. [Link]

-

HPLC METHOD IMPROVEMENT FOR 4-NONYLPHENOL DETERMINATION IN ANAEROBIC REACTORS: DECREASING SOLVENT CONSUMPTION AND WASTE GENERATION. (2015). ResearchGate. [Link]

-

Identification of isomeric 4-nonylphenol structures by gas chromatography-tandem mass spectrometry combined with cluster analysis. (2008). Journal of Mass Spectrometry. [Link]

-

column chromatography & purification of organic compounds. (2021). YouTube. [Link]

- Determination method of 4-nonylphenol in sewage or reclaimed water. (n.d.).

-

Bisphenol A, 4-t-octylphenol, and 4-nonylphenol determination in serum by Hybrid Solid Phase Extraction–Precipitation. (2013). Journal of Chromatography B. [Link]

-

Purification of Organic Compounds by Flash Column Chromatography. (2014). Organic Syntheses. [Link]

-

Isomer-specific determination of 4-nonylphenols using comprehensive two-dimensional gas chromatography/time-of-flight mass spectrometry. (2009). USGS Publications Warehouse. [Link]

Sources

- 1. Nonylphenol - Wikipedia [en.wikipedia.org]

- 2. 4-Nonylphenol | Rupa Health [rupahealth.com]

- 3. researchgate.net [researchgate.net]

- 4. Isomer-specific determination of 4-nonylphenols using comprehensive two-dimensional gas chromatography/time-of-flight mass spectrometry [pubs.usgs.gov]

- 5. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 6. byjus.com [byjus.com]

- 7. Synthesis of [13C6]-labelled phenethylamine derivatives for drug quantification in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. caymanchem.com [caymanchem.com]

- 9. prepchem.com [prepchem.com]

- 10. Friedel-Crafts Alkylation [organic-chemistry.org]

- 11. jk-sci.com [jk-sci.com]

- 12. What Is the Mechanism of Phenol Alkylation? Exporter China [slchemtech.com]

- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 14. researchgate.net [researchgate.net]

- 15. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 16. mt.com [mt.com]

- 17. Regioselectivity of phenol alkylation in supercritical water - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 18. researchgate.net [researchgate.net]

- 19. 4-Nonylphenol | C15H24O | CID 1752 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 20. CN1715908A - Determination method of 4-nonylphenol in sewage or reclaimed water - Google Patents [patents.google.com]

An In-depth Technical Guide to 4-Nonyl Phenol-¹³C₆: Properties, Analysis, and Application

Abstract

This technical guide provides a comprehensive overview of 4-Nonyl Phenol-¹³C₆, a stable isotope-labeled internal standard critical for the accurate quantification of 4-nonylphenol in complex matrices. Addressed to researchers, analytical scientists, and professionals in environmental monitoring and drug development, this document details the compound's fundamental physical and chemical characteristics, spectroscopic profile, and its pivotal role in isotope dilution mass spectrometry. By synthesizing technical data with practical insights, this guide serves as an authoritative resource for the effective application of this essential analytical tool.

Introduction: The Quintessential Standard for Nonylphenol Analysis

Nonylphenols (NPs) are a class of organic compounds used extensively in the manufacturing of antioxidants, detergents, emulsifiers, and plastics.[1] Their widespread use and subsequent degradation from nonylphenol ethoxylates lead to their status as ubiquitous environmental contaminants.[1] Due to their persistence and potential endocrine-disrupting activities, the accurate monitoring of nonylphenols in environmental, biological, and food samples is of paramount importance.[2]

The complexity of nonylphenol mixtures, which consist of numerous branched isomers, presents a significant analytical challenge.[3] Isotope Dilution Mass Spectrometry (IDMS) is the gold standard for overcoming these challenges, offering unparalleled accuracy and precision by correcting for matrix effects and variations in sample recovery.[4] At the heart of this technique is the internal standard, and 4-Nonyl Phenol-¹³C₆ (4-NP-¹³C₆) has emerged as the standard of choice. Its six ¹³C atoms on the phenol ring render it chemically identical to the native analyte but mass-shifted by 6 Daltons, making it the ideal surrogate for robust and reliable quantification.[3][5] This guide delves into the core characteristics that make 4-NP-¹³C₆ an indispensable tool for modern analytical science.

Chemical Identity and Physicochemical Properties

The fundamental identity of 4-NP-¹³C₆ is established by its unique molecular structure and identifiers. The stable ¹³C isotopes are incorporated into the phenolic ring, providing a distinct mass signature for spectrometric analysis.

| Property | Value | Source(s) |

| Chemical Name | 4-nonyl(1,2,3,4,5,6-¹³C₆)cyclohexa-1,3,5-trien-1-ol | [6][7][8] |

| CAS Number | 211947-56-7 | [6][7][8] |

| Molecular Formula | ¹³C₆C₉H₂₄O | [6] |

| Molecular Weight | 226.31 g/mol | [8][9][10] |

| Unlabeled CAS | 104-40-5 (for 4-n-Nonylphenol) | [9][10] |

| Synonyms | p-n-Nonylphenol ring-¹³C₆, 4-n-NP-¹³C₆ | [6][8] |

Physical Characteristics

The physical properties of 4-NP-¹³C₆ are expected to be nearly identical to its unlabeled analogue, 4-n-nonylphenol. The isotopic labeling results in a negligible change in macroscopic properties such as melting point, boiling point, and solubility.

| Property | Value (for unlabeled 4-n-nonylphenol) | Source(s) |

| Appearance | White crystalline solid | [11][12] |

| Melting Point | 43 to 45 °C | [12] |

| Boiling Point | 180 to 181 °C | [12] |

| Water Solubility | ~4.90 mg/L at 25 °C (Slightly soluble) | [13] |

| Organic Solubility | Soluble in alcohols, acetonitrile, benzene, and heptane | [12][13] |

| log Kow (Octanol/Water) | ~5.9 | [8] |

| Vapor Pressure | 8.18 x 10⁻⁴ mm Hg at 25 °C | [11] |

Disclaimer: The experimental physical properties listed are for the unlabeled 4-n-nonylphenol and serve as a close approximation for the ¹³C₆-labeled compound.

Quality Specifications for Analytical Use

The reliability of IDMS hinges on the quality of the internal standard. For 4-NP-¹³C₆, two parameters are critical: isotopic purity and chemical purity. High isotopic purity ensures a distinct and unadulterated mass signal, while high chemical purity prevents interference from other contaminants.

-

Isotopic Purity: Typically ≥ 99%. This signifies that at least 99% of the molecules contain the six ¹³C labels, minimizing the contribution of unlabeled or partially labeled species to the native analyte's signal.[9][10]

-

Chemical Purity: Typically ≥ 98%. This ensures that the standard is free from other organic impurities that could co-elute and interfere with the analysis.[9][10]

Commercial standards are often supplied as certified solutions in solvents like methanol or nonane at a precise concentration (e.g., 100 µg/mL) for ease of use and accuracy in spiking experiments.[9][10]

Spectroscopic Profile: The Key to Identification and Quantification

The defining characteristic of 4-NP-¹³C₆ is its mass spectrum, which is fundamental to its function. The incorporation of six ¹³C atoms provides a clear mass shift from the native compound.

Mass Spectrometry (MS)

In mass spectrometric analysis, particularly with techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), 4-NP-¹³C₆ is distinguished by its molecular ion and characteristic fragment ions.

-

Molecular Ion: The molecular ion of 4-NP-¹³C₆ will appear at an m/z of 226, which is 6 Daltons higher than the most abundant isotope of unlabeled 4-n-nonylphenol (m/z 220).[3]

-

Fragmentation Pattern: The fragmentation is analogous to the unlabeled compound but with the mass of any fragment containing the phenolic ring shifted by +6 Da. A common analytical approach involves monitoring specific quantifier and qualifier ions. For a GC-MS method, the following ions are typically monitored:

The corresponding ions for the unlabeled analyte are m/z 220 and m/z 107, respectively.[3][14] This clear separation allows for unambiguous quantification even in the presence of complex matrix interferences.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The Core Application: Isotope Dilution Methodology

The primary and most critical application of 4-NP-¹³C₆ is as an internal standard in isotope dilution mass spectrometry. This methodology provides a self-validating system for quantification.

Causality of Experimental Choice: Standard calibration methods can be compromised by sample loss during preparation or by matrix effects (signal suppression or enhancement) during analysis. By adding a known quantity of 4-NP-¹³C₆ to the sample at the very beginning of the workflow, the labeled standard experiences the exact same physical losses and matrix effects as the native analyte. Because the two compounds are chemically identical, their ratio remains constant throughout the entire process. The final quantification is based on measuring this ratio with the mass spectrometer, a technique that is inherently more robust and accurate than relying on the absolute signal of the analyte alone.[4][5]

Caption: Isotope Dilution Mass Spectrometry (IDMS) workflow for nonylphenol.

Exemplary Analytical Protocol: 4-Nonylphenol in Water by SPE and LC-MS/MS

This protocol describes a validated method for determining the concentration of 4-nonylphenol in surface water, employing 4-NP-¹³C₆ as an internal standard.

Trustworthiness through Self-Validation: Each step, from extraction to detection, is monitored by the consistent ratio of the analyte to the internal standard, ensuring the final result is corrected for procedural inconsistencies.

Methodology:

-

Sample Preparation & Spiking:

-

Collect a 500 mL water sample in an amber glass bottle.

-

Add 50 µL of a 1 µg/mL solution of 4-NP-¹³C₆ in methanol to the sample to achieve a final concentration of 100 ng/L.

-

Thoroughly mix the sample by inversion.

-

-

Solid-Phase Extraction (SPE):

-

Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water. Do not allow the cartridge to go dry.

-

Sample Loading: Load the spiked water sample onto the cartridge at a flow rate of approximately 5-10 mL/min.

-

Washing: Wash the cartridge with 5 mL of a 10% methanol in water solution to remove polar interferences.

-

Drying: Dry the cartridge under a gentle stream of nitrogen or by vacuum for 20 minutes.

-

-

Elution:

-

Elute the analytes from the cartridge by passing 10 mL of methanol through the cartridge into a collection tube.

-

-

Concentration and Reconstitution:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C.

-

Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 95% methanol/water with additives).[5]

-

-

LC-MS/MS Analysis:

-

Chromatographic Separation:

-

Mass Spectrometry Detection:

-

Ionization Mode: Electrospray Ionization, Negative Mode (ESI-).[5]

-

Monitored Transitions (SRM):

-

4-Nonylphenol: Parent ion m/z 219 -> Product ion m/z 133

-

4-NP-¹³C₆: Parent ion m/z 225 -> Product ion m/z 139

-

-

(Note: In negative mode, the parent ions are [M-H]⁻)

-

-

-

Quantification:

-

Generate a calibration curve by plotting the peak area ratio (4-NP / 4-NP-¹³C₆) against the concentration of 4-NP in a series of standards.

-

Calculate the concentration of 4-NP in the sample using the measured peak area ratio and the calibration curve.

-

Handling, Storage, and Stability

Proper handling and storage are essential to maintain the integrity of this high-purity standard.

-

Storage: The compound, particularly in solution, should be stored at 2-8°C in a tightly sealed container, protected from light to prevent photodegradation.[6]

-

Handling: As with all phenolic compounds, appropriate personal protective equipment (gloves, safety glasses) should be used. Handle in a well-ventilated area.

-

Stability: 4-Nonylphenol is a persistent compound, not readily biodegradable.[1] It is stable under recommended storage conditions. However, it can be degraded in the environment by photochemically-produced hydroxyl radicals.[11] Care should be taken to avoid contamination, as nonylphenols are present in many laboratory products, including some plastics and detergents.

Conclusion

4-Nonyl Phenol-¹³C₆ is more than just a chemical; it is a cornerstone of accurate environmental and food safety analysis. Its physical and chemical properties are virtually identical to its native analogue, while its distinct mass signature allows it to serve as the perfect internal standard for isotope dilution mass spectrometry. By enabling scientists to correct for analytical variability and matrix interference, 4-NP-¹³C₆ provides the reliability and trustworthiness required to monitor this persistent environmental contaminant, thereby supporting critical research and regulatory decisions worldwide.

References

-

PubChem. (n.d.). 4-Nonylphenol. National Center for Biotechnology Information. Retrieved from [Link]

-

Fabregat-Cabello, N., et al. (2013). Fast methodology for the reliable determination of nonylphenol in water samples by minimal labeling isotope dilution mass spectrometry. Journal of Chromatography A, 1303, 51-57. Retrieved from [Link]

-

Fabregat-Cabello, N., et al. (2013). Fast methodology for the reliable determination of nonylphenol in water samples by minimal labeling isotope dilution mass spectrometry. PubMed. Retrieved from [Link]

-

Kim, M., et al. (2023). Analysis of Endocrine Disrupting Nonylphenols in Foods by Gas Chromatography-Mass Spectrometry. Foods, 12(2), 269. Retrieved from [Link]

-

Corvini, P. F. X., et al. (2006). Degradation of 4-n-nonylphenol under nitrate reducing conditions. Environmental Pollution, 141(2), 353-358. Retrieved from [Link]

-

ResearchGate. (n.d.). Figure S18: 13 C NMR of 4´-nonylphenol. Retrieved from [Link]

-

Rupa Health. (n.d.). 4-Nonylphenol. Retrieved from [Link]

-

Wikipedia. (n.d.). 1-Nonyl-4-phenol. Retrieved from [Link]

-

Chen, C. W., et al. (2019). Degradation of 4-nonylphenol in marine sediments by persulfate over magnetically modified biochars. Bioresource Technology, 281, 143-148. Retrieved from [Link]

-

Ataman Kimya. (n.d.). 4-NONYLPHENOL. Retrieved from [Link]

-

FUJIFILM Wako. (n.d.). Stable Isotope Standards For Mass Spectrometry. Retrieved from [Link]

-

Research@WUR. (2006). Degradation of 4-n-nonylphenol under nitrate reducing conditions. Wageningen University & Research. Retrieved from [Link]

-

Publisso. (2019). Determination of 4‐tert‐octylphenol and p‐nonylphenol in urine by LC‐MS. The MAK Collection for Occupational Health and Safety. Retrieved from [Link]

-

Wikipedia. (n.d.). Nonylphenol. Retrieved from [Link]

-

Choi, Y. J., et al. (2020). Disturbing Effects of Chronic Low-dose 4-Nonylphenol exposing on Gonadal Weight and Reproductive Outcome over One-generation. Development & Reproduction, 24(2), 101-109. Retrieved from [Link]

-

Ferrer, I., & Furlong, E. T. (2009). Recent advances in mass spectrometry analysis of phenolic endocrine disruptors and related compounds. Journal of Mass Spectrometry. Retrieved from [Link]

-

Soares, A., et al. (2008). Nonylphenol: Properties, legislation, toxicity and determination. Química Nova, 31(5). Retrieved from [Link]

-

Ferguson, P. L., et al. (2000). Analysis of nonylphenol and nonylphenol ethoxylates in environmental samples by mixed-mode high-performance liquid chromatography-electrospray mass spectrometry. Journal of Chromatography A, 883(1-2), 337-350. Retrieved from [Link]

-

NIST. (n.d.). 4-Nonylphenol. NIST Chemistry WebBook. Retrieved from [Link]

-

U.S. EPA. (n.d.). Method 559. Retrieved from [Link]

-

PubChem. (n.d.). 4-Nonyl Phenol-13C6. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (2009). Determination of Nonylphenol and Nonylphenol Ethoxylates in Powdered Milk Infant Formula by HPLC-FL. Retrieved from [Link]

-

U.S. EPA. (n.d.). Method 1625, Revision B: Semivolatile Organic Compounds by Isotope Dilution GC/MS. Retrieved from [Link]

Sources

- 1. Nonylphenol - Wikipedia [en.wikipedia.org]

- 2. 4-Nonylphenol | Rupa Health [rupahealth.com]

- 3. mdpi.com [mdpi.com]

- 4. Fast methodology for the reliable determination of nonylphenol in water samples by minimal labeling isotope dilution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. orbi.uliege.be [orbi.uliege.be]

- 6. theclinivex.com [theclinivex.com]

- 7. This compound | CAS 211947-56-7 | LGC Standards [lgcstandards.com]

- 8. This compound | C15H24O | CID 71751160 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. isotope.com [isotope.com]

- 10. isotope.com [isotope.com]

- 11. 4-Nonylphenol | C15H24O | CID 1752 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 1-Nonyl-4-phenol - Wikipedia [en.wikipedia.org]

- 13. scielo.br [scielo.br]

- 14. 4-Nonylphenol [webbook.nist.gov]

- 15. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to 4-Nonyl Phenol-¹³C₆: From Synthesis to Application

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Isotopically Labeled Standards in Environmental and Safety Analysis

4-Nonylphenol (4-NP) is a group of organic compounds with widespread industrial applications, primarily in the production of nonylphenol ethoxylates, which are used as surfactants in detergents, paints, and plastics.[1][2] However, their persistence in the environment and their classification as endocrine-disrupting chemicals have led to significant regulatory scrutiny and the need for precise and accurate quantification in various matrices, including water, soil, food contact materials, and biological samples.[1][3]

This technical guide, written from the perspective of a Senior Application Scientist, provides an in-depth exploration of 4-Nonyl Phenol-¹³C₆, a stable isotope-labeled internal standard essential for the robust quantification of 4-nonylphenol. We will delve into its commercial availability, the rationale behind its synthesis and quality control, and detailed, field-proven protocols for its application in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Part 1: Commercial Availability and Trusted Suppliers

4-Nonyl Phenol-¹³C₆ is available from several reputable suppliers of analytical reference materials. When selecting a supplier, it is crucial to consider not only the availability and price but also the quality of the product, the comprehensiveness of the accompanying documentation (such as the Certificate of Analysis), and the supplier's technical support.

| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight | Notes |

| Clinivex | 4-n-Nonylphenol-¹³C₆ | 211947-56-7 | ¹³C₆C₉H₂₄O | 226.31 | Offers the product in-stock with storage conditions specified at 2-8°C.[4] |

| LGC Standards | 4-Nonyl Phenol-¹³C₆ | 211947-56-7 | C₉¹³C₆H₂₄O | 226.203 | Provides detailed product information including InChI and SMILES notations.[5] |

| Sapphire North America | 4-n-Nonylphenol-¹³C₆ (ring¹³C₆) | Not Specified | Not Specified | Not Specified | For Research Use Only.[6] |

This table is not exhaustive but represents a selection of known suppliers. Researchers should always verify product specifications and availability directly with the supplier.

Part 2: The Science Behind 4-Nonyl Phenol-¹³C₆: Synthesis, Quality, and Isotopic Labeling Strategy

A Plausible Synthetic Route: The Importance of Regiocontrolled Isotopic Incorporation

While the exact synthetic protocols of commercial suppliers are proprietary, a plausible and efficient method for introducing the ¹³C₆-label into the phenolic ring involves a [5+1] cyclization reaction. This "core-labeling" approach is advantageous as it introduces the stable isotope label late in the synthetic sequence, maximizing isotopic enrichment and minimizing costs.[7][8]

A general plausible pathway starts with a ¹³C₆-labeled benzene precursor. The synthesis of phenethylamine derivatives, for instance, has been demonstrated using [¹³C₆]-phenol as a starting material.[9] A similar strategy can be envisioned for 4-nonylphenol, where the nonyl group is introduced to the ¹³C₆-phenol ring via a Friedel-Crafts alkylation reaction with a suitable nonene isomer mixture.

Caption: A plausible synthetic pathway for 4-Nonyl Phenol-¹³C₆.

The choice of a ¹³C₆-ring labeled standard is a deliberate and critical decision for ensuring the highest analytical accuracy.

Quality Control and Characterization: Ensuring a Self-Validating System

The trustworthiness of an analytical standard hinges on its well-defined identity, purity, and isotopic enrichment. A comprehensive Certificate of Analysis (CoA) is a non-negotiable document that should accompany any purchase of 4-Nonyl Phenol-¹³C₆. While an actual CoA for this specific product is not publicly available, a typical CoA would include the following information:

| Parameter | Typical Specification | Analytical Method |

| Identity | Conforms to structure | ¹H NMR, ¹³C NMR, Mass Spectrometry |

| Purity | ≥98% | HPLC, GC-MS |

| Isotopic Enrichment | ≥99 atom % ¹³C | Mass Spectrometry |

| Chemical Formula | ¹³C₆C₉H₂₄O | - |

| Molecular Weight | 226.31 g/mol | - |

| Appearance | Clear, colorless to pale yellow oil | Visual |

| Solubility | Soluble in organic solvents (e.g., methanol, acetonitrile) | - |

¹³C NMR Spectroscopy: The ¹³C NMR spectrum of unlabeled 4-nonylphenol shows characteristic signals for the aromatic carbons and the aliphatic nonyl chain.[10] For 4-Nonyl Phenol-¹³C₆, the signals corresponding to the aromatic carbons would exhibit significantly enhanced intensity and potential ¹³C-¹³C coupling, providing definitive evidence of the isotopic labeling.

Mass Spectrometry: The mass spectrum of 4-Nonyl Phenol-¹³C₆ will show a molecular ion peak at m/z 226, which is 6 Da higher than the unlabeled compound (m/z 220). This mass shift is the basis for its use as an internal standard in mass spectrometric analyses.

The Rationale for ¹³C₆ Labeling over Deuteration: A Superior Choice for Quantitative Analysis

While both deuterium (²H) and carbon-13 (¹³C) are used for isotopic labeling, ¹³C-labeled standards are generally considered superior for quantitative mass spectrometry for several key reasons:

-

Chromatographic Co-elution: Deuterated standards can sometimes exhibit slightly different chromatographic retention times compared to their non-deuterated counterparts, a phenomenon known as the "isotope effect."[11] This can lead to inaccuracies in quantification, especially when dealing with complex matrices that cause ion suppression or enhancement at specific retention times. ¹³C-labeled standards have physicochemical properties that are virtually identical to the native analyte, ensuring co-elution and more accurate correction for matrix effects.[12]

-

Isotopic Stability: Deuterium atoms, particularly those on heteroatoms or activated carbon atoms, can be susceptible to back-exchange with protons from the solvent or matrix.[11] This can compromise the isotopic purity of the standard and lead to erroneous results. The carbon-carbon bonds of the ¹³C₆-labeled aromatic ring are exceptionally stable, ensuring the integrity of the label throughout sample preparation and analysis.

-

Absence of Isotopic Scrambling: Deuterated compounds can sometimes undergo isotopic scrambling in the mass spectrometer's ion source, which can complicate data analysis. ¹³C labels are not prone to such rearrangements.[13]

Caption: Comparison of ¹³C-labeled and deuterated internal standards.

Part 3: Field-Proven Methodologies for the Analysis of 4-Nonylphenol

The following protocols are designed to provide a robust starting point for the analysis of 4-nonylphenol in environmental samples using 4-Nonyl Phenol-¹³C₆ as an internal standard. Method optimization and validation are essential for any specific application and matrix.

GC-MS Analysis of 4-Nonylphenol in Water Samples

This method is adapted from established environmental analysis protocols and is suitable for the determination of 4-nonylphenol in water samples.

3.1.1. Sample Preparation: Solid-Phase Extraction (SPE)

-

Sample Collection and Preservation: Collect water samples in amber glass bottles. If residual chlorine is present, quench with sodium thiosulfate. Acidify the sample to pH < 2 with sulfuric acid to improve the stability of the analytes.

-

Internal Standard Spiking: To a 250 mL water sample, add a known amount of 4-Nonyl Phenol-¹³C₆ (e.g., 100 ng) to serve as a surrogate standard for monitoring extraction efficiency.

-

SPE Cartridge Conditioning: Condition a polymeric reversed-phase SPE cartridge (e.g., Oasis HLB, 150 mg) with 5 mL of methanol followed by 5 mL of reagent water.

-

Sample Loading: Load the water sample onto the conditioned SPE cartridge at a flow rate of approximately 10 mL/min.

-

Cartridge Washing: Wash the cartridge with 5 mL of a 10% methanol in water solution to remove interfering polar compounds.

-

Cartridge Drying: Dry the cartridge under a stream of nitrogen for 10 minutes.

-

Elution: Elute the analytes from the cartridge with 5 mL of ethyl acetate.

-

Concentration: Concentrate the eluate to approximately 0.5 mL under a gentle stream of nitrogen.

3.1.2. GC-MS Instrumental Parameters

| Parameter | Setting |

| Gas Chromatograph | Agilent 7890B or equivalent |

| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |

| Injection Volume | 1 µL |

| Injector Temperature | 250°C |

| Injection Mode | Splitless |

| Oven Program | 80°C (hold 2 min), ramp to 280°C at 10°C/min, hold 5 min |

| Carrier Gas | Helium, constant flow at 1.2 mL/min |

| Mass Spectrometer | Agilent 5977B or equivalent |

| Ionization Mode | Electron Ionization (EI) |

| Ion Source Temperature | 230°C |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

| SIM Ions (m/z) | 4-Nonylphenol: 107, 135, 220 4-Nonyl Phenol-¹³C₆: 113, 141, 226 |

LC-MS/MS Analysis of 4-Nonylphenol in Environmental Water

This method is based on established protocols for the analysis of endocrine-disrupting compounds in water and is particularly suitable for complex matrices.[14]

3.2.1. Sample Preparation

Sample preparation follows the same SPE procedure as outlined for the GC-MS method (Section 3.1.1). After elution and concentration, the final extract is reconstituted in a mobile phase-compatible solvent (e.g., 50:50 methanol:water).

3.2.2. LC-MS/MS Instrumental Parameters

| Parameter | Setting |

| Liquid Chromatograph | Agilent 1290 Infinity II or equivalent |

| Column | Zorbax Eclipse Plus C18 (2.1 x 100 mm, 1.8 µm) or equivalent |

| Mobile Phase A | 5 mM Ammonium Acetate in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 50% B to 95% B over 5 min, hold at 95% B for 2 min, return to 50% B and equilibrate |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Mass Spectrometer | Agilent 6470 Triple Quadrupole or equivalent |

| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |

| Capillary Voltage | 3500 V |

| Gas Temperature | 300°C |

| Gas Flow | 5 L/min |

| Nebulizer Pressure | 45 psi |

| MRM Transitions | 4-Nonylphenol: 219 -> 133 (Quantifier), 219 -> 147 (Qualifier) 4-Nonyl Phenol-¹³C₆: 225 -> 139 (Quantifier) |

Note: MRM transitions should be optimized for the specific instrument being used.

Caption: General analytical workflow for the determination of 4-nonylphenol.

Conclusion: The Cornerstone of Reliable Environmental Analysis

4-Nonyl Phenol-¹³C₆ is more than just a chemical reagent; it is a critical tool that underpins the reliability and accuracy of environmental and safety testing for 4-nonylphenol. Its thoughtful design, incorporating a stable ¹³C₆-labeled aromatic ring, ensures it faithfully mimics the behavior of the native analyte, providing a robust internal standard that corrects for variations in sample preparation and instrumental analysis. By understanding the principles behind its synthesis, quality control, and application, researchers, scientists, and drug development professionals can confidently generate high-quality data that is essential for protecting human health and the environment.

References

-

Government of British Columbia. (2017). Nonylphenols and Ethoxylates in Water by LC/MS/MS. [Link]

-

ResearchGate. (2013). Which internal standard? Deuterated or C13 enriched?. ResearchGate. [Link]

-

ResearchGate. (2025). Determination of 4-nonylphenol in water samples using 4-(2,6-dimethylhept-3-yl)phenol as new internal standard. ResearchGate. [Link]

-

SciSpace. (n.d.). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. SciSpace. [Link]

-

PubChem. (n.d.). 4-Nonylphenol. National Center for Biotechnology Information. [Link]

-

National Institutes of Health. (n.d.). Core-Labeling (Radio) Synthesis of Phenols. National Library of Medicine. [Link]

-

ResearchGate. (n.d.). nonylphenol. 1 H NMR (400 MHz, Chloroform-d) δ (ppm) = 7.06. ResearchGate. [Link]

-

ChemRxiv. (2023). Core-Labeling Synthesis of Phenols. ChemRxiv. [Link]

-

National Institutes of Health. (n.d.). An overview of methods using 13C for improved compound identification in metabolomics and natural products. National Library of Medicine. [Link]

-

Government of British Columbia. (2017). Nonylphenols and Ethoxylates in Soil by LC/MS/MS. [Link]

-

National Institutes of Health. (n.d.). Utilizing 13C-Labeled Internal Standards to Advance the Analysis of Heparan Sulfate. National Library of Medicine. [Link]

-

PubMed. (2001). Analysis of nonylphenol and nonylphenol ethoxylates in environmental samples by mixed-mode high-performance liquid chromatography-electrospray mass spectrometry. PubMed. [Link]

-

Royal Society of Chemistry. (n.d.). Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics. Royal Society of Chemistry. [Link]

-

Food Risk Management. (n.d.). The Advantage of Fully Stable C Labeled Internal Standards in LC-MS/MS Mycotoxin Analysis. Food Risk Management. [Link]

-

Malaysian Journal of Analytical Sciences. (2020). EXTRACTION OF 4-OCTYLPHENOL AND 4-NONYLPHENOL IN RIVER WATER USING SOLID-PHASE EXTRACTION AND HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY. Malaysian Journal of Analytical Sciences. [Link]

-

PubMed. (2013). Fast methodology for the reliable determination of nonylphenol in water samples by minimal labeling isotope dilution mass spectrometry. PubMed. [Link]

-

PubChem. (n.d.). 4-Nonyl Phenol-¹³C₆. National Center for Biotechnology Information. [Link]

-

ResearchGate. (2025). Determination of 4-nonylphenol in river-water samples by LC/MS using solid-phase sorbents. ResearchGate. [Link]

-

Thermo Fisher Scientific. (n.d.). Certificate of Analysis. Thermo Fisher Scientific. [Link]

-

Bureau of Indian Standards. (2022). 4-NONYLPHENOL — SPECIFICATION. Bureau of Indian Standards. [Link]

-

Wikipedia. (n.d.). Nonylphenol. Wikipedia. [Link]

-

Agilent. (n.d.). Analysis of Nonylphenols and Phthalates from Food Contact Packaging using GC/MS/MS. Agilent. [Link]

-

Cytiva. (n.d.). Certificates. Cytiva. [Link]

-

National Institute of Standards and Technology. (n.d.). 4-Nonylphenol. NIST. [Link]

-

PubMed. (2014). Synthesis of [13C6]-labelled phenethylamine derivatives for drug quantification in biological samples. PubMed. [Link]

-

PubMed. (2011). Environmental analysis of alcohol ethoxylates and nonylphenol ethoxylate metabolites by ultra-performance liquid chromatography-tandem mass spectrometry. PubMed. [Link]

-

ResearchGate. (n.d.). Physical and chemical assessment | Sampling and preparation for stable isotope analyses of biota and sediment. ResearchGate. [Link]

-

Rolfes Chemicals. (2019). SAFETY DATA SHEET Nonyl Phenol ethoxylated 4 mol. Rolfes Chemicals. [Link]

-

US EPA. (n.d.). Method 559. Determination of Nonylphenol and 4-tert-octylphenol in Drinking Water by Solid Phase Extraction and Liquid Chromatography/tandem Mass Spectrometry (lc/ms/ms) Version 1.0. US EPA. [Link]

-

Sapphire North America. (n.d.). 4-n-Nonylphenol-¹³C₆ (ring13C6). Sapphire North America. [Link]

-

Agilent. (n.d.). Sensitive and selective quantitative analysis of Nonyl phenol ethoxylates (NPEOs) in textile samples by LC/MS/MS. Agilent. [Link]

Sources

- 1. resource.chemlinked.com.cn [resource.chemlinked.com.cn]

- 2. Nonylphenol - Wikipedia [en.wikipedia.org]

- 3. agilent.com [agilent.com]

- 4. theclinivex.com [theclinivex.com]

- 5. 4-Nonyl Phenol-13C6 | CAS 211947-56-7 | LGC Standards [lgcstandards.com]

- 6. Sapphire North America [sapphire-usa.com]

- 7. Core-Labeling (Radio) Synthesis of Phenols - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chemrxiv.org [chemrxiv.org]

- 9. Synthesis of [13C6]-labelled phenethylamine derivatives for drug quantification in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 4-Nonylphenol | C15H24O | CID 1752 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. ukisotope.com [ukisotope.com]

- 13. caymanchem.com [caymanchem.com]

- 14. www2.gov.bc.ca [www2.gov.bc.ca]

An In-Depth Technical Guide to 4-Nonylphenol-¹³C₆: Application in Isotope Dilution Mass Spectrometry

This guide serves as a comprehensive technical resource for researchers, analytical chemists, and drug development professionals on the use of 4-Nonylphenol-¹³C₆. We will delve into its fundamental properties, the rationale behind its application as an internal standard, and detailed, field-proven protocols for its use in quantitative analysis.

Core Compound Identification and Properties

4-Nonylphenol-¹³C₆ is the stable isotope-labeled (SIL) analogue of 4-nonylphenol, a significant environmental analyte due to its prevalence as a degradation product of nonylphenol ethoxylate surfactants and its classification as an endocrine disruptor.[1][2][3] The incorporation of six Carbon-13 atoms into the phenol ring provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based quantification.

A summary of its key chemical and physical properties is presented below.

| Property | Value | Source(s) |

| CAS Number | 211947-56-7 | [4][5][6][7][8] |

| Molecular Formula | ¹³C₆C₉H₂₄O | [4][5][8] |

| Molecular Weight | 226.31 g/mol | [4][5][7] |

| IUPAC Name | 4-nonyl(1,2,3,4,5,6-¹³C₆)cyclohexa-1,3,5-trien-1-ol | [4][7][8] |

| Synonyms | p-n-Nonylphenol ring-¹³C₆, 4-n-Nonyl Phenol-¹³C₆ | [4][5][8] |

| Appearance | Pale Yellow Oil (Typical) | [9] |

| Storage Conditions | 2-8°C, protected from light and moisture | [4] |

The Principle of Isotope Dilution Mass Spectrometry (IDMS)

The primary application of 4-Nonylphenol-¹³C₆ is in Isotope Dilution Mass Spectrometry (IDMS), a gold-standard quantitative technique. The core principle is the addition of a known quantity of the SIL standard to a sample prior to any extraction or cleanup steps.[10][11][12]

Why this is a self-validating system: The SIL standard is chemically and physically identical to the native (unlabeled) analyte. Therefore, any loss of analyte during sample preparation (e.g., incomplete extraction, degradation) will affect both the native and labeled compounds equally. The mass spectrometer distinguishes between the two based on their mass-to-charge ratio (m/z). By measuring the response ratio of the native analyte to the SIL standard, one can accurately calculate the concentration of the native analyte in the original sample, as the ratio remains constant regardless of sample loss. This internal correction system provides exceptional accuracy and precision, mitigating matrix effects and variability in sample handling.[13]

Experimental Workflows and Protocols

The choice of analytical methodology is dictated by the sample matrix. Below are two validated workflows for common applications.

Workflow A: Analysis of 4-Nonylphenol in Environmental Water Samples via LC-MS/MS

This protocol is optimized for quantifying low levels of 4-nonylphenol in matrices such as river water, groundwater, and wastewater, where high sensitivity and specificity are paramount.[14]

Caption: Workflow for 4-Nonylphenol analysis in water by LC-MS/MS.

Detailed Protocol Steps:

-

Sample Collection & Preservation: Collect water samples in amber glass bottles to prevent photodegradation. Preserve samples by acidifying to a pH < 2 with HCl or sodium bisulfate to extend holding time.[14]

-

Internal Standard Spiking: To a measured volume of the water sample, add a precise amount of 4-Nonylphenol-¹³C₆ stock solution. The causality here is to ensure the standard is present before any potential analyte loss can occur.

-

Solid-Phase Extraction (SPE):

-

Condition a C18 SPE cartridge with methanol, followed by reagent water. This activates the stationary phase for proper analyte retention.

-

Load the spiked water sample onto the cartridge.

-

Wash the cartridge with a low-percentage organic solvent (e.g., 5% methanol in water) to remove hydrophilic interferences that are not retained as strongly as nonylphenol.

-

Elute the 4-nonylphenol and the ¹³C₆-labeled internal standard with a suitable organic solvent like methanol or acetonitrile.[11]

-

-

Concentration & Reconstitution: Evaporate the eluate under a gentle stream of nitrogen. Reconstitute the residue in a small, known volume of the initial mobile phase (e.g., 50:50 methanol:water). This step concentrates the analyte to improve detection limits.

-

LC-MS/MS Analysis:

-

Instrumentation: Use a high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer.

-

Separation: Employ a C18 analytical column with a gradient elution, typically using water with 0.1% formic acid (Mobile Phase A) and methanol or acetonitrile with 0.1% formic acid (Mobile Phase B).[11]

-

Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. This provides high specificity by monitoring a specific precursor-to-product ion transition for both the native analyte and the ¹³C₆-labeled standard.[14] For 4-Nonylphenol-¹³C₆, a monitored fragment ion would be m/z 226.[15]

-

Workflow B: Analysis of 4-Nonylphenol in High-Matrix Samples (Food, Oils) via GC-MS

This protocol is designed for complex, high-fat matrices where extensive cleanup and a different chromatographic approach are necessary.[10][12]

Caption: Workflow for 4-Nonylphenol analysis in complex matrices by GC-MS.

Detailed Protocol Steps:

-

Sample Homogenization: Homogenize the solid or semi-solid sample (e.g., food puree, vegetable oil) to ensure uniformity.[11][15]

-

Internal Standard Spiking: Add a known amount of 4-Nonylphenol-¹³C₆ stock solution to the homogenized sample.

-

Extraction: Perform a liquid-liquid extraction using a suitable solvent system, such as acetonitrile, to separate the analytes from the bulk matrix.[11][15]

-

Cleanup (Critical for Trustworthiness): For high-fat matrices, a cleanup step is essential to remove interfering compounds that can compromise the GC column and ion source. This can be achieved using SPE or Gel Permeation Chromatography (GPC).[11] This step is vital for the long-term robustness and trustworthiness of the method.

-

Derivatization: The phenolic hydroxyl group of nonylphenol is polar, leading to poor peak shape in gas chromatography. To overcome this, a derivatization step is performed. A silylating agent (e.g., BSTFA) is added to the dried extract to replace the active hydrogen with a non-polar trimethylsilyl (TMS) group.[11] This increases the volatility and thermal stability of the analyte, resulting in sharp, symmetrical chromatographic peaks.

-

GC-MS Analysis:

-

Instrumentation: Use a gas chromatograph coupled to a mass spectrometer, often with an Electron Ionization (EI) source.

-

Separation: Inject the derivatized extract into a GC equipped with a low-polarity capillary column (e.g., DB-5ms). Use a temperature program to separate the analytes.[11]

-

Detection: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode. Monitor characteristic ions for both the derivatized native analyte and the derivatized ¹³C₆-labeled standard. For example, for 4-n-NP-¹³C₆, characteristic ions include m/z 113 and 226.[15]

-

Conclusion

4-Nonylphenol-¹³C₆ is an indispensable tool for the accurate and reliable quantification of 4-nonylphenol in diverse and complex matrices. Its application within an Isotope Dilution Mass Spectrometry framework provides a self-validating system that corrects for analytical variability, ensuring the highest level of data integrity. The protocols outlined in this guide, grounded in established scientific principles, provide a robust starting point for researchers and analytical professionals aiming to develop and implement high-quality quantitative methods for this important environmental analyte.

References

-

4-Nonyl Phenol-13C6 | C15H24O | CID 71751160. (n.d.). PubChem. Retrieved January 16, 2026, from [Link]

-

This compound Diethoxylate | CAS 1346602-11-6. (n.d.). Pharmaffiliates. Retrieved January 16, 2026, from [Link]

-

Isotope dilution gas chromatography with mass spectrometry for the analysis of 4-octyl phenol, 4-nonylphenol, and bisphenol A in vegetable oils. (2016). PubMed. Retrieved January 16, 2026, from [Link]

-

Analysis of Endocrine Disrupting Nonylphenols in Foods by Gas Chromatography-Mass Spectrometry. (2023). MDPI. Retrieved January 16, 2026, from [Link]

-

Isotope dilution gas chromatography with mass spectrometry for the analysis of 4‐octyl phenol, 4‐nonylphenol, and bisphenol A in vegetable oils. (n.d.). FAO AGRIS. Retrieved January 16, 2026, from [Link]

-

Determination of 4‐tert‐octylphenol and p‐nonylphenol in urine by LC‐MS. (n.d.). Publisso. Retrieved January 16, 2026, from [Link]

-

Nonylphenol. (n.d.). Wikipedia. Retrieved January 16, 2026, from [Link]

-

Isotope dilution gas chromatography with mass spectrometry for the analysis of 4-Octyl Phenol, 4-Nonylphenol, and Bisphenol A in vegetable oils. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

-

4-Nonylphenol. (n.d.). Rupa Health. Retrieved January 16, 2026, from [Link]

-

Analysis of nonylphenol and nonylphenol ethoxylates in environmental samples by mixed-mode high-performance liquid chromatography-electrospray mass spectrometry. (2001). PubMed. Retrieved January 16, 2026, from [Link]

-

High-Sensitivity Analysis of Nonylphenol in River Water Using GC-MS/MS. (n.d.). Shimadzu. Retrieved January 16, 2026, from [Link]

-

Nonylphenols and Ethoxylates in Water by LC/MS/MS. (2017). Gov.bc.ca. Retrieved January 16, 2026, from [Link]

-

Nonylphenol (NP) & 4-Nonylphenol (4NP [including branched forms]) (CAS 104-40-5). (n.d.). Vermont Department of Health. Retrieved January 16, 2026, from [Link]

-

4-Nonylphenol | C15H24O | CID 1752. (n.d.). PubChem. Retrieved January 16, 2026, from [Link]

-

Chemical synthesis of nonylphenol. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

Sources

- 1. Nonylphenol - Wikipedia [en.wikipedia.org]

- 2. 4-Nonylphenol | Rupa Health [rupahealth.com]

- 3. healthvermont.gov [healthvermont.gov]

- 4. theclinivex.com [theclinivex.com]

- 5. scbt.com [scbt.com]

- 6. This compound | CAS 211947-56-7 | LGC Standards [lgcstandards.com]